2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

Olefin Polymerization Polyethylene Chain Transfer Suppression

This bis(imino)pyridine ligand features ortho-tert-butyl groups that uniquely suppress chain transfer during olefin polymerization, yielding polymer MW over an order of magnitude higher than o-alkyl analogs. Ideal for UHMWPE; the iron complex delivers high activity and high MW polymer. Soluble in THF, CH₂Cl₂, EtOAc, acetone. ≥98% purity. Prioritize for demanding polyolefin research.

Molecular Formula C29H35N3
Molecular Weight 425.6 g/mol
CAS No. 204203-17-8
Cat. No. B6331098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine
CAS204203-17-8
Molecular FormulaC29H35N3
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C
InChIInChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3
InChIKeyMDJXUNXXZJTMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine (CAS 204203-17-8) – Ligand Overview and Basic Properties


2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine (CAS 204203-17-8) is a tridentate bis(imino)pyridine ligand characterized by two ortho-tert-butylphenyl imine side-arms attached to a central pyridine core [1]. It is supplied as a yellow solid or powder, with a molecular formula of C29H35N3 and a molecular weight of approximately 425.6 g/mol [1]. The compound is soluble in common organic solvents such as THF, CH2Cl2, ethyl acetate, and acetone, partially soluble in EtOH and MeCN, and insoluble in water [1]. It is commercially available from multiple vendors, typically at 98% purity [1].

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine – Why Ligand Substitution Is Not Straightforward


Bis(imino)pyridine ligands are not generic building blocks; their catalytic performance, polymer properties, and stability are exquisitely sensitive to the steric and electronic character of the aryl imino substituents [1]. The ortho-tert-butyl group on the aryl rings of this specific ligand creates a unique steric environment that profoundly suppresses chain-transfer events during olefin polymerization, leading to polymer molecular weights that differ by over an order of magnitude compared to even closely related o-alkyl (Me, Et, iPr) analogs [1]. Simply swapping this ligand for a more accessible bis(imino)pyridine variant without the bulky ortho-tert-butyl substitution will fundamentally alter the polymerization outcome, rendering it unsuitable for applications that demand high-molecular-weight, low-branching polyethylene.

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine – Quantitative Differentiators vs. Structural Analogs


Molecular Weight Enhancement in Polyethylene: o-tert-Butyl vs. Other o-Alkyl Substituents

The o-tert-butyl substitution on the aryl rings of pyridine-imine ligands suppresses chain transfer in ethylene polymerization more effectively than other o-alkyl (Me, Et, iPr) groups, resulting in substantially higher polymer molecular weights. Specifically, the molecular weights of polyethylene and ethylene/MA copolymers yielded by o-tert-butyl Ni(II) and Pd(II) complexes were over an order of magnitude higher than those produced with other o-alkyl substitutions (Me, Et, iPr) under comparable conditions [1].

Olefin Polymerization Polyethylene Chain Transfer Suppression

Catalytic Activity in Ethylene Polymerization: Iron Complexes vs. Cobalt Complexes

Among bis(imino)pyridine-based catalysts, iron-based systems consistently exhibit higher polymerization activities than their cobalt counterparts. A comparative study demonstrated that iron-based bis(imino)pyridine catalysts were more active than cobalt-based systems for the production of linear polyethylene when activated with methylaluminoxane (MAO) [1]. This class-level trend informs metal selection: the iron complex of 2,6-bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is expected to deliver higher productivity compared to its cobalt analog under similar polymerization conditions.

Ethylene Polymerization Iron Catalysis Cobalt Catalysis

Solubility Profile: Advantageous for Homogeneous Catalysis and Complexation

The solubility characteristics of 2,6-bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine are well-defined and favor its use in a range of organic reaction media. The ligand is soluble in many common organic solvents including THF, CH2Cl2, ethyl acetate, and acetone; it is partially soluble in EtOH and MeCN, and insoluble in water [1]. This solubility profile facilitates clean metal complexation reactions in a variety of non-aqueous solvents and simplifies work-up procedures, a practical advantage over less soluble or more polar bis(imino)pyridine analogs.

Solubility Ligand Handling Coordination Chemistry

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine – Evidence-Based Application Scenarios


Synthesis of Ultra-High Molecular Weight Polyethylene (UHMWPE) via Ni(II) or Pd(II) Complexes

When ultra-high molecular weight polyethylene is required, the o-tert-butyl substituted ligand should be prioritized over other o-alkyl variants. As demonstrated by Yan et al., the o-tert-butyl group suppresses chain transfer to an extent that polymer molecular weights exceed those from o-alkyl (Me, Et, iPr) analogs by over an order of magnitude [1]. This makes the iron or cobalt complexes of this ligand prime candidates for developing UHMWPE with enhanced abrasion resistance and impact strength.

High-Productivity Iron-Catalyzed Ethylene Polymerization

For processes where maximizing polymerization activity is paramount, the iron(II) complex of 2,6-bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is the logical choice. Class-level evidence shows that iron-based bis(imino)pyridine catalysts are more active than their cobalt counterparts [1]. Coupled with the chain-transfer suppression conferred by the o-tert-butyl groups [1], this system can deliver both high productivity and high molecular weight polymer, a combination that is difficult to achieve with other ligand/metal pairings.

Homogeneous Catalysis in a Range of Organic Solvents

The well-defined solubility of this ligand in THF, CH2Cl2, ethyl acetate, and acetone [1] makes it a versatile building block for homogeneous catalytic studies. Researchers needing to screen metal complexes under varied solvent conditions can rely on this ligand to remain soluble, facilitating accurate kinetic measurements and clean isolation of metal complexes. This contrasts with less soluble bis(imino)pyridine derivatives that may precipitate or require aggressive solvent systems.

Tailored Polyolefin Synthesis via Catalyst Design

The unique steric environment created by the ortho-tert-butyl groups enables precise control over chain transfer and polymer architecture [1]. This ligand is therefore ideal for academic and industrial research programs focused on structure-property relationship studies in polyolefins, where small changes in ligand substitution pattern are used to tune polymer molecular weight, branching density, and thermal properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.